1,4-Dimethyl-1H-indazole-5-boronic acid
Overview
Description
1,4-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid group in its structure makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative of an indazole compound . Indazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
It is known that boronic acids are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that this compound may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
Indazole derivatives have been reported to show a broad range of chemical and biological properties . They have been used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-indazole-5-boronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 1,4-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Scientific Research Applications
1,4-Dimethyl-1H-indazole-5-boronic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool for the study of biological processes involving boron-containing compounds.
Catalysis: The compound is used in the development of new catalytic systems for organic transformations.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Lacks the methyl groups at positions 1 and 4, which may affect its reactivity and applications.
1-Methyl-1H-indazole-5-boronic acid: Contains a single methyl group at position 1, which may influence its chemical properties and uses.
4-Methyl-1H-indazole-5-boronic acid: Contains a single methyl group at position 4, which may also affect its reactivity and applications.
Uniqueness
1,4-Dimethyl-1H-indazole-5-boronic acid is unique due to the presence of two methyl groups at positions 1 and 4, which can influence its steric and electronic properties. These modifications can enhance its reactivity in certain chemical reactions and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(1,4-dimethylindazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVOUQWKYPARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657261 | |
Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262512-81-1, 1310405-36-7 | |
Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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